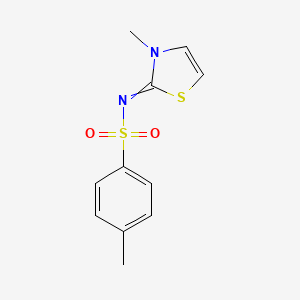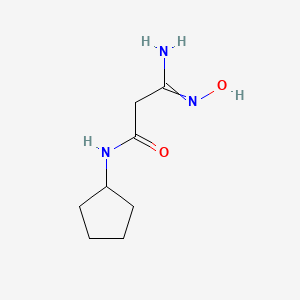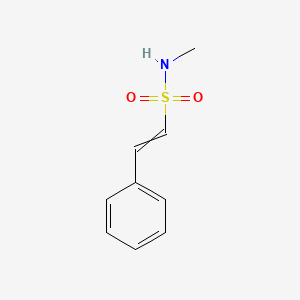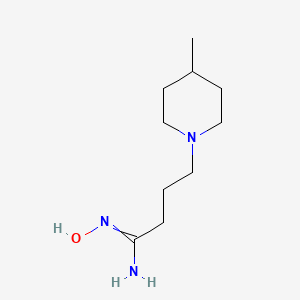![molecular formula C6H6BrN3 B11724769 Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)
Imidazo[1,2-a]pyrimidine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyrimidine hydrobromide is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is known for its significant biological activities and is widely used in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine hydrobromide can be achieved through various methods, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds. For example, one common synthetic route involves the condensation of 2-aminopyrimidine with α-haloketones under acidic conditions to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反応の分析
Types of Reactions: Imidazo[1,2-a]pyrimidine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the functionalization of the compound and the development of derivatives with enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
Imidazo[1,2-a]pyrimidine hydrobromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
作用機序
Imidazo[1,2-a]pyrimidine hydrobromide can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine . While these compounds share a similar core structure, they differ in their biological activities and applications. For instance, imidazo[1,2-a]pyridine is known for its antituberculosis activity, whereas imidazo[1,2-a]pyrazine is used in the development of anticancer drugs .
類似化合物との比較
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Benzo[4,5]imidazo[1,2-a]pyrimidine
特性
分子式 |
C6H6BrN3 |
|---|---|
分子量 |
200.04 g/mol |
IUPAC名 |
imidazo[1,2-a]pyrimidine;hydrobromide |
InChI |
InChI=1S/C6H5N3.BrH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H |
InChIキー |
WBPRKMULNXGBPU-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=CN=C2N=C1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]-1-phenylprop-2-en-1-one](/img/structure/B11724687.png)


![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)
![4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol](/img/structure/B11724702.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724712.png)


![(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)

![(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine](/img/structure/B11724754.png)

![3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)
